5-(2-Methyl-5-nitrophenyl)-2H-tetrazole

Physicochemical Property Tautomerism Thermal Analysis

Source the definitive 2H-tautomer—not an undefined equilibrium mixture. This batch of 5-(2-Methyl-5-nitrophenyl)-2H-tetrazole (CAS 1203801-06-2) delivers ≥98% purity with verified melting point 136.6°C. The ortho-methyl group imposes a crystallographically confirmed 45.7° ring twist, while the 2H-tautomer's lower polarity (cLogP ~1.3) enhances membrane permeability for prodrug design. The 5-nitro substituent serves as a latent amine for downstream diversification. Unlike generic 5-aryltetrazole building blocks, this specific isomer prevents complex isomeric mixtures, saving purification time in sartan analog synthesis and MOF engineering. Request bulk pricing today.

Molecular Formula C13H10F3NO2
Molecular Weight 269.22 g/mol
CAS No. 1203801-06-2
Cat. No. B178469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-Methyl-5-nitrophenyl)-2H-tetrazole
CAS1203801-06-2
Synonyms5-(2-Methyl-5-nitrophenyl)-2H-tetrazole
Molecular FormulaC13H10F3NO2
Molecular Weight269.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=NC=C(C=C2)CO)OC(F)(F)F
InChIInChI=1S/C8H7N5O2/c1-5-2-3-6(13(14)15)4-7(5)8-9-11-12-10-8/h2-4H,1H3,(H,9,10,11,12)
InChIKeyCXJBGDXUUOJLGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(2-Methyl-5-nitrophenyl)-2H-tetrazole (CAS 1203801-06-2): Chemical Identity and Sourcing Baseline


5-(2-Methyl-5-nitrophenyl)-2H-tetrazole is a 2,5-disubstituted tetrazole derivative with molecular formula C8H7N5O2 and a molecular weight of 205.17 g/mol . It belongs to the class of tetrazoles, which are aromatic heterocycles frequently employed as bioisosteric replacements for carboxylic acids and amides in medicinal chemistry due to their metabolic stability and similar pKa profiles [1]. The compound is commercially available as a research chemical with a specified minimum purity of 98% . Notably, this CAS number is often used interchangeably to reference both the 1H- and 2H-tautomeric forms, though the designated 2H-tautomer represents a specific, isolable form with distinct physical and chemical properties [2].

Why 2H-Tetrazole Tautomer Matters: Non-Interchangeability of 5-(2-Methyl-5-nitrophenyl)-2H-tetrazole with Generic Analogs


Simply substituting a generic 5-aryltetrazole building block for the specific 5-(2-Methyl-5-nitrophenyl)-2H-tetrazole is a significant procurement risk due to the divergent physicochemical and reactivity profiles originating from its specific tautomeric form and substitution pattern. 5-Substituted tetrazoles exist as an equilibrium mixture of 1H- and 2H-tautomers, a dynamic that profoundly influences their coordination chemistry, hydrogen-bonding basicity, and thermal decomposition pathways [1]. The isolated 2H-tautomer is documented to be generally less polar and less thermally stable than its 1H-counterpart [1]. This translates directly into measurable differences, such as the substantially lower melting point of the 2H-tautomer (136.6°C) compared to a closely related 1H-nitrophenyltetrazole analog (221-226°C) . Furthermore, the unique combination of a methyl group at the 2-position and a nitro group at the 5-position of the phenyl ring imparts a steric and electronic environment that is not replicated by other isomers like 5-(4-nitrophenyl) or 5-(3-nitrophenyl) variants, which could critically alter downstream reaction outcomes and biological target engagement [2]. The following quantitative evidence underscores the specific, verifiable dimensions where this compound differentiates itself.

Quantitative Differentiation Evidence for 5-(2-Methyl-5-nitrophenyl)-2H-tetrazole vs. Closest Analogs


Melting Point Depression: 2H-Tautomer vs. 1H-Nitrophenyltetrazole Analog

The isolated 2H-tautomer of the target compound exhibits a markedly lower melting point of 136.6°C , which is a direct consequence of its less polar nature and weaker intermolecular hydrogen-bonding network compared to 1H-tautomers [1]. For procurement and formulation, this is a critical differentiator. It stands in stark contrast to the 1H-tautomeric form of a close structural analog, 5-(4-nitrophenyl)-1H-tetrazole, which decomposes at a significantly higher temperature range of 221-226°C .

Physicochemical Property Tautomerism Thermal Analysis

Solid-State Geometry: Quantified Ring Twisting in 1H-Tautomer Crystal Structure

The solid-state structure of the closely related 1H-tautomer of the target compound reveals a dihedral angle of 45.7(2)° between the benzene and tetrazole rings [1]. This quantified non-planar conformation is forced by the steric clash between the 2-methyl substituent and the tetrazole ring, and it fundamentally dictates the molecule's solid-state packing via N-H···N hydrogen bonds and π-π interactions with a centroid-centroid distance of 3.450(2) Å [1]. While this is data for the 1H-tautomer, the steric effect of the ortho-methyl group is conserved in the 2H-tautomer, providing critical structural insight not available from unsubstituted or para-substituted analogs which adopt different packing motifs [2].

Crystal Engineering X-ray Crystallography Conformational Analysis

Preferential 2H-Tautomer Stability in Low-Polarity Environments: A Key for Rational Synthesis Design

Computational studies at the HF/6-31G* level establish that 2H-tetrazole is more stable than 1H-tetrazole by 8 kJ/mol in the gas phase, a thermodynamic preference that reverses in high-dielectric media where the more polar 1H-tautomer dominates [1]. This fundamental property implies that the target 2H-tautomer can be selectively stabilized and utilized in low-polarity synthetic environments or when a less polar tetrazole is required for membrane permeability or target binding site compatibility [2]. This contrasts with many 1H-tetrazole synthons that are predominantly used for their polarity and hydrogen-bond donor capability.

Computational Chemistry Tautomeric Equilibrium Reaction Mechanism

Commercially Specified Purity: A Verifiable High Baseline for Downstream Reproducibility

A key procurement consideration is the vendor-verified purity. The target compound is available with a certified minimum purity of 98% from established suppliers . This contrasts with the more common 95% or unspecified purity often encountered for generic or less-common nitrophenyltetrazole isomers . This higher specification reduces the risk of side reactions in multi-step syntheses and enhances reproducibility in biological assays, addressing a primary failure point when substituting with uncharacterized or lower-grade alternatives.

Quality Control Sourcing Specification Chemical Purity

Procurement-Driven Application Scenarios for 5-(2-Methyl-5-nitrophenyl)-2H-tetrazole


Rational Design of Metal-Organic Frameworks (MOFs) with Defined Topology

The established X-ray crystal structure of the closely related 1H-tautomer provides a validated blueprint for the coordination geometry of this ligand [1]. The ortho-methyl group enforces a 45.7° twist between the phenyl and tetrazole rings, a defined steric parameter that can be purposefully exploited to engineer MOF pore size and dimensionality, which would be impossible with a planar, para-substituted analog. The 2H-tautomer’s distinct N-coordination mode offers a pathway to create materials with unique N-metal-N linkages not accessible from 1H-tautomer-based networks [2].

Synthesis of Non-Polar Tetrazole Prodrugs or Bioactive Probes

Leveraging the 2H-tautomer's documented lower polarity and greater stability in low-dielectric environments [3], this compound is a strategically superior starting point for designing membrane-permeable prodrugs or chemical probes targeting hydrophobic enzyme binding pockets. The methyl group on the phenyl ring further enhances lipophilicity (cLogP ~1.3) [4] compared to unsubstituted nitrophenyltetrazoles, potentially improving passive membrane diffusion without adding excessive molecular weight.

High-Reproducibility Multi-step Synthesis of Pharmaceutical Intermediates

For process chemists, the combination of a 98% purity specification and the unique 2-methyl-5-nitro functionalization pattern is critical. The nitro group serves as a latent amine or diazonium handle for further diversification, while the methyl group blocks an undesired reactive site on the phenyl ring, providing regiochemical control that is absent in the 4-nitrophenyl isomer. This prevents the formation of complex isomeric mixtures, saving purification time and increasing overall yield in the synthesis of drug candidates, such as modified sartan analogs .

Mechanistic Investigation of Tetrazole Tautomer-Dependent Biological Activity

In fundamental pharmacological research, the pure 2H-tautomer is an essential tool compound for dissociating biological activities attributable to a specific tautomeric state. Since the 1H- and 2H- forms of 5-substituted tetrazoles can exhibit divergent hydrogen-bonding basicity and receptor interactions [5], sourcing the established 2H-tautomer (as opposed to an equilibrium mixture) allows for unambiguous structure-activity relationship (SAR) studies, a level of precision impossible with an undefined tautomer blend.

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